molecular formula C10H12N4S2 B10839265 1-(2-Amino-benzothiazol-6-yl)-2-ethyl-isothiourea

1-(2-Amino-benzothiazol-6-yl)-2-ethyl-isothiourea

Cat. No.: B10839265
M. Wt: 252.4 g/mol
InChI Key: ROUITZBECQQTSH-UHFFFAOYSA-N
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Description

1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea typically involves the reaction of 2-amino-benzothiazole with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and scalability, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit nitric oxide synthase (NOS), leading to reduced production of nitric oxide, which plays a role in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-benzothiazole
  • 6-amino-benzothiazole
  • 2-ethyl-benzothiazole

Uniqueness

1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

ethyl N'-(2-amino-1,3-benzothiazol-6-yl)carbamimidothioate

InChI

InChI=1S/C10H12N4S2/c1-2-15-9(11)13-6-3-4-7-8(5-6)16-10(12)14-7/h3-5H,2H2,1H3,(H2,11,13)(H2,12,14)

InChI Key

ROUITZBECQQTSH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NC1=CC2=C(C=C1)N=C(S2)N)N

Origin of Product

United States

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